N-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)ethyl]acetamide
CAS No.: 871547-21-6
Cat. No.: VC7145325
Molecular Formula: C24H31N3O2
Molecular Weight: 393.531
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 871547-21-6 |
|---|---|
| Molecular Formula | C24H31N3O2 |
| Molecular Weight | 393.531 |
| IUPAC Name | N-[2-[1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]benzimidazol-2-yl]ethyl]acetamide |
| Standard InChI | InChI=1S/C24H31N3O2/c1-17(2)20-11-10-18(3)16-23(20)29-15-7-14-27-22-9-6-5-8-21(22)26-24(27)12-13-25-19(4)28/h5-6,8-11,16-17H,7,12-15H2,1-4H3,(H,25,28) |
| Standard InChI Key | JUFHBNXSOUVUOI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C(C)C)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C |
Introduction
Chemical Characterization and Structural Analysis
Molecular Architecture
The compound’s IUPAC name—N-[2-[1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]benzimidazol-2-yl]ethyl]acetamide—reveals three critical domains:
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Phenoxypropyl moiety: A 5-methyl-2-isopropylphenol group linked via a three-carbon propyl chain. This hydrophobic segment likely enhances membrane permeability and target binding.
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Benzimidazole core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3. Benzimidazoles are renowned for their heterocyclic reactivity and pharmacological versatility, often serving as kinase inhibitors or GPCR modulators .
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Acetamide tail: An N-acetylated ethylamine group that may participate in hydrogen bonding and metabolic stability.
The Standard InChIKey JUFHBNXSOUVUOI-UHFFFAOYSA-N and SMILES CC1=CC(=C(C=C1)C(C)C)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C provide unambiguous structural identifiers.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 871547-21-6 |
| Molecular Formula | C₂₄H₃₁N₃O₂ |
| Molecular Weight | 393.531 g/mol |
| XLogP3-AA | 4.3 (estimated) |
| Hydrogen Bond Donors | 1 (acetamide NH) |
| Hydrogen Bond Acceptors | 4 (2 imidazole N, 2 carbonyl O) |
| Rotatable Bonds | 8 |
Synthesis and Preparation
Proposed Synthetic Pathway
While no explicit protocol exists for this compound, retrosynthetic analysis suggests a multi-step approach:
Step 1: Synthesis of 5-Methyl-2-isopropylphenol
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Friedel-Crafts alkylation of m-cresol with isopropyl chloride using AlCl₃ yields the substituted phenol.
Step 2: Propylation of Phenolic Oxygen
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Reaction with 1-bromo-3-chloropropane under basic conditions (K₂CO₃, DMF) forms the phenoxypropyl intermediate.
Step 3: Benzimidazole Ring Formation
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Condensation of o-phenylenediamine with the propylated phenol derivative in acetic acid generates the benzimidazole core .
Step 4: Acetamide Functionalization
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Ethylenediamine is acylated with acetic anhydride, followed by coupling to the benzimidazole nitrogen via nucleophilic substitution .
Table 2: Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | AlCl₃, isopropyl chloride | Alkylation of m-cresol |
| 2 | K₂CO₃, 1-bromo-3-chloropropane | O-Propylation |
| 3 | o-phenylenediamine, acetic acid | Cyclization to benzimidazole |
| 4 | Acetic anhydride, DCC | Acetamide formation |
Future Research Directions
Priority Investigations
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